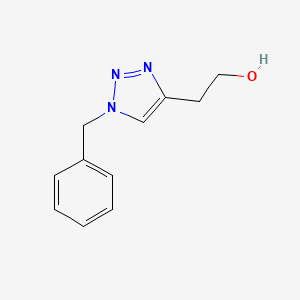
2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the triazole ring and an ethan-1-ol group attached to the carbon atom at position 4 of the triazole ring
Mechanism of Action
Target of Action
It is known that triazole derivatives, such as this compound, often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that triazole derivatives can stabilize copper (i) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition . This reaction is a key step in click chemistry, a powerful tool for bioconjugation, drug discovery, and materials science .
Biochemical Pathways
Triazole derivatives are known to interact with various biochemical pathways, often acting as inhibitors or activators of certain enzymes .
Pharmacokinetics
The solubility of a compound in dmso and dmf, as is the case with this compound , can influence its bioavailability.
Result of Action
It’s known that triazole derivatives can have various effects, such as cytotoxic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole ring in 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is known for its high chemical stability and strong dipole moment . It can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to target enzymes .
Cellular Effects
These compounds have been observed to induce apoptosis and inhibit colony formation in a concentration-dependent manner .
Molecular Mechanism
Similar compounds have been found to bind to the colchicine binding site of tubulin , suggesting a potential mechanism of action through the disruption of microtubule dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of 1,2,3-triazoles under mild conditions. The general synthetic route involves the reaction of benzyl azide with propargyl alcohol in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand, such as tris(benzyltriazolylmethyl)amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the compound can be achieved through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl aldehyde or benzyl carboxylic acid.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Lacks the ethan-1-ol group, making it less versatile in certain reactions.
2-(1H-1,2,3-Triazol-4-yl)ethanol: Lacks the benzyl group, which may affect its binding affinity and reactivity.
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a propanol group instead of ethanol, which can influence its physical and chemical properties.
Uniqueness
2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to the presence of both the benzyl and ethan-1-ol groups, which confer distinct reactivity and binding properties. This combination allows for a wide range of applications in various fields of research and industry .
Properties
IUPAC Name |
2-(1-benzyltriazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-7-6-11-9-14(13-12-11)8-10-4-2-1-3-5-10/h1-5,9,15H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXLHCXFZNVGQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2397900.png)
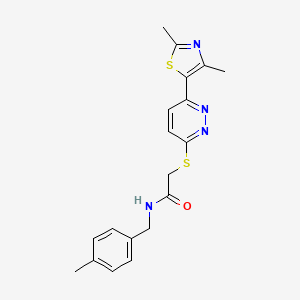
![N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2397905.png)
![N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide](/img/structure/B2397908.png)

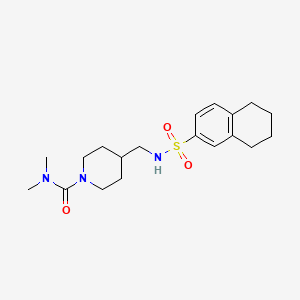

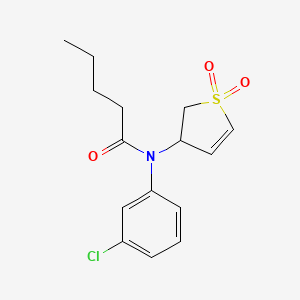
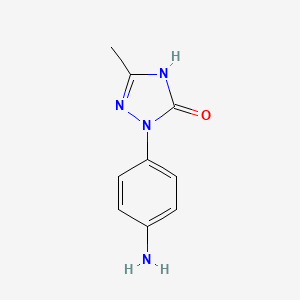
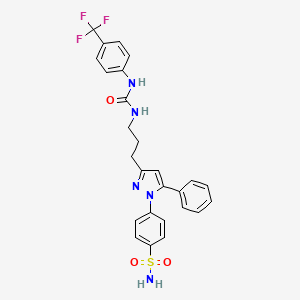

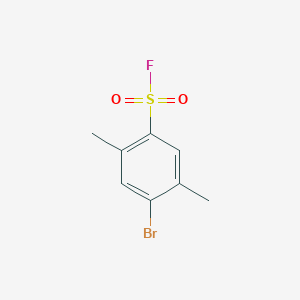
![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2397920.png)
